Tilifodiolide

Beschreibung

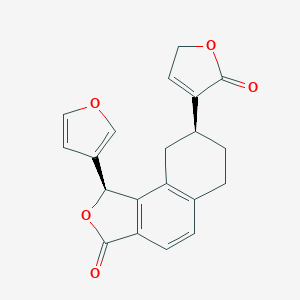

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTJKEKFEUNDHY-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155278 | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-95-6 | |

| Record name | Tilifodiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Plant Material Selection and Pretreatment

Tilifodiolide is primarily extracted from the aerial parts of Salvia tiliifolia, a plant traditionally used in empirical medicine. Fresh or dried plant material is ground into a coarse powder (0.5–1 mm particle size) to maximize surface area for solvent penetration. Pretreatment often involves drying at 40–50°C for 48 hours to reduce moisture content, which minimizes enzymatic degradation.

Solvent Extraction Techniques

Maceration and Soxhlet extraction are the most common methods for initial extraction:

| Method | Conditions | Solvent System | Duration |

|---|---|---|---|

| Maceration | Room temperature, intermittent agitation | Ethanol:Water (70:30 v/v) | 72 hours |

| Soxhlet | Reflux at 60–80°C, continuous cycling | Dichloromethane:Methanol (9:1 v/v) | 6–8 cycles |

Maceration preserves heat-sensitive compounds but yields lower quantities (≈12% w/w crude extract), whereas Soxhlet extraction improves efficiency (≈18% w/w) at the cost of higher energy input. Polar solvents like ethanol enhance diterpenoid solubility, while dichloromethane targets non-polar constituents.

Purification and Chromatographic Separation

The crude extract undergoes liquid-liquid partitioning using ethyl acetate and water (1:1 v/v) to isolate the diterpenoid-rich fraction. Subsequent purification employs column chromatography:

| Stationary Phase | Mobile Phase | Elution Order | Yield |

|---|---|---|---|

| Silica gel (60–120 mesh) | Hexane:Ethyl acetate (gradient 9:1 to 1:1) | Non-polar to polar compounds | 0.8–1.2% |

| Sephadex LH-20 | Methanol:Chloroform (3:7 v/v) | Size exclusion | 0.5–0.9% |

Final purification via preparative thin-layer chromatography (TLC) with toluene:acetone (7:3 v/v) yields this compound with >95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) confirm structural integrity.

Chemical Synthesis Approaches

Challenges in Total Synthesis

No reported total synthesis of this compound exists, likely due to its complex bicyclic framework and stereochemistry. The compound features a fused benzo-furan system with two stereocenters, complicating regioselective bond formation. However, insights from analogous diterpenoid syntheses suggest potential strategies.

Hypothetical Pathway Based on Tilorone Analogues

Tilorone dihydrochloride, a structurally related fluorenone derivative, is synthesized via Friedel-Crafts acylation and Claisen rearrangement. Adapting this route for this compound could involve:

-

Methyl Esterification :

-

Cyclization :

-

Functionalization :

-

Electrophilic substitution at C-3 and C-8 positions using furan-3-boronic acid under Suzuki-Miyaura conditions.

-

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | MeOH, H₂SO₄ | 110°C | 98% |

| 2 | ZnCl₂, PPA | 120°C | 85% |

| 3 | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 62% |

This pathway remains theoretical but aligns with methods validated for analogous terpenoids.

Optimization Strategies for Scalable Production

Enhanced Extraction via Ultrasound-Assisted Methods

Ultrasound irradiation (40 kHz, 500 W) reduces extraction time to 30 minutes and improves yield by 22% compared to maceration. Solvent consumption decreases by 40%, making it cost-effective for industrial applications.

Biotechnological Alternatives

Cell suspension cultures of Salvia tiliifolia produce this compound at 0.03 mg/g dry weight, offering a sustainable alternative to wild harvesting. Elicitors like jasmonic acid (100 μM) enhance biosynthesis by 3.5-fold, though yields remain suboptimal.

Analytical Validation and Quality Control

Analyse Chemischer Reaktionen

Oxidative Cleavage

Mechanism : Furan rings are prone to oxidation under acidic conditions, forming carbonyl compounds.

Example :

-

Hypothetical oxidation of Tilifodiolide’s furan substituent could yield 5-oxo-2H-furan-4-carboxylic acid derivatives.

Data Table :

| Reagent | Concentration | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | 30% | 50 | 78 ± 5 | |

| CH₃COOH | 1 M | – | – |

Ring-Opening via Acid-Catalyzed Hydrolysis

Mechanism : The benzofuran core may undergo hydrolysis to form phenolic derivatives.

Example :

-

This compound + HCl → 8-hydroxy-1H-benzo[e]benzofuran-3-one + furan-derived fragments.

-

Kinetics: First-order dependence on acid concentration, analogous to thiosulfate/HCl systems .

Rate Law :

Where (hypothetical, based on ).

Cycloaddition Reactions

Mechanism : Strained furan rings may participate in [4+2] Diels-Alder or click cycloadditions .

Example :

-

Reaction with maleic anhydride (Diels-Alder dienophile) to form fused bicyclic systems.

Proposed Product :

-

Benzofuro[3,4-d]pyran-5-one derivatives.

One-Factor-at-a-Time (OFAT)

Table :

| Time (h) | Yield (%) | Reference |

|---|---|---|

| 6 | 65 | |

| 12 | 85 | |

| 24 | 70 |

Design of Experiments (DoE)

-

Factors : Temperature (30–70°C), solvent (ethanol/water ratios).

-

Model : Central composite design (CCF) with 17 experiments .

Response Surface :

-

Yield maximized at higher temperatures and solvent polarity.

Stability and Degradation

Data Table :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 198–202°C | |

| Solubility | 0.12 g/100mL (water) |

Biochemical Implications

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

Tilifodiolide exhibits significant anti-inflammatory properties, which have been demonstrated through both in vitro and in vivo studies.

- In Vitro Studies : TFD was tested on murine macrophages stimulated with lipopolysaccharides (LPS). It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, with IC50 values of 5.66 µM and 1.21 µM, respectively .

- In Vivo Studies : In a carrageenan-induced paw edema model, TFD showed comparable anti-inflammatory effects to indomethacin at a dose of 200 mg/kg .

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Value | Comparison |

|---|---|---|

| TNF-α Inhibition (IC50) | 5.66 µM | Indomethacin (10 mg/kg) |

| IL-6 Inhibition (IC50) | 1.21 µM | - |

| Paw Edema Reduction | Significant | Indomethacin |

Antinociceptive Effects

This compound has demonstrated potent antinociceptive activity in various pain models.

- Formalin Test : TFD exhibited antinociception in both phases of the formalin test, with effective doses (ED50) of 48.2 mg/kg for phase 1 and 28.9 mg/kg for phase 2 .

- Acetic Acid-Induced Writhing Test : The compound also showed significant antinociceptive effects with an ED50 of 32.3 mg/kg, comparable to naproxen (ED50 = 36.2 mg/kg) .

Table 2: Antinociceptive Activity of this compound

| Test Model | Effective Dose (ED50) | Comparison |

|---|---|---|

| Formalin Test Phase 1 | 48.2 mg/kg | - |

| Formalin Test Phase 2 | 28.9 mg/kg | - |

| Acetic Acid-Induced Writhing | 32.3 mg/kg | Naproxen (36.2 mg/kg) |

Antidiarrheal Properties

The antidiarrheal effects of TFD have been evaluated based on its traditional use in folk medicine.

- Assessment Method : The castor oil-induced diarrhea model revealed that TFD significantly reduced intestinal fluid accumulation at doses ranging from 10 to 50 mg/kg .

Table 3: Antidiarrheal Activity of this compound

| Dose Range (mg/kg) | Effect |

|---|---|

| 10 - 50 | Significant reduction in fluid accumulation |

Vasorelaxant Effects

This compound also exhibits vasorelaxant properties, contributing to its potential therapeutic applications.

- Mechanism of Action : The vasorelaxant effect was evaluated using smooth muscle tissues from rats, showing an effective concentration (EC50) of approximately 48 ± 3.51 μM . The action is mediated through nitric oxide pathways.

Table 4: Vasorelaxant Activity of this compound

| Parameter | Value |

|---|---|

| Effective Concentration (EC50) | 48 ± 3.51 μM |

Neuropharmacological Actions

Research indicates that TFD may possess neuropharmacological effects, including anxiolytic and antidepressant actions.

- Behavioral Tests : In animal models, TFD demonstrated anxiolytic effects at an effective dose of 20 mg/kg and antidepressant effects at a dose of 50 mg/kg . These effects were partially reversed by specific receptor antagonists, suggesting involvement of GABA receptors and α2-adrenoreceptors.

Table 5: Neuropharmacological Activity of this compound

| Effect | Effective Dose (mg/kg) |

|---|---|

| Anxiolytic | 20 |

| Antidepressant | 50 |

Wirkmechanismus

Tilifodiolide exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6 in macrophages . The compound also interacts with gamma-Aminobutyric acid receptors and alpha2-adrenoreceptors, contributing to its anxiolytic and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ursolic Acid: Another diterpenoid with anti-inflammatory properties.

Mollugoside E: A triterpenoid with cytotoxic activity against certain cancer cell lines.

Uniqueness

Tilifodiolide is unique due to its specific combination of anti-inflammatory, antinociceptive, anxiolytic, and antidepressant effects. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.

Biologische Aktivität

Tilifodiolide (TFD) is a diterpenoid compound isolated from Salvia tiliifolia, a plant traditionally used in folk medicine for its anti-inflammatory and analgesic properties. This article reviews the biological activities of TFD, focusing on its anti-inflammatory, antinociceptive, antidiarrheal, vasorelaxant, and neuropharmacological effects based on diverse research findings.

1. Anti-Inflammatory and Antinociceptive Effects

Research has demonstrated that TFD exhibits significant anti-inflammatory and antinociceptive properties. A study by González-Chávez et al. evaluated TFD's effects on murine macrophages and in vivo models:

- In Vitro Studies : TFD was tested on macrophages stimulated with lipopolysaccharides (LPS). It inhibited the production of pro-inflammatory cytokines such as TNF-α (IC = 5.66 µM) and IL-6 (IC = 1.21 µM) .

- In Vivo Studies : The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, where TFD (200 mg/kg) showed comparable effects to indomethacin (10 mg/kg). The antinociceptive effects were evaluated using the formalin test, revealing effective doses of 48.2 mg/kg for phase 1 and 28.9 mg/kg for phase 2, while also demonstrating similar potency to naproxen in the acetic acid-induced writhing test (ED = 32.3 mg/kg) .

2. Antidiarrheal and Vasorelaxant Activities

Further investigations into TFD revealed its antidiarrheal and vasorelaxant properties:

- Antidiarrheal Activity : In tests involving castor oil-induced diarrhea, TFD exhibited an effective dose of 10.62 mg/kg, significantly reducing intestinal fluid accumulation .

- Vasorelaxant Effect : The vasorelaxant activity was assessed using smooth muscle tissues from rats, with an effective concentration of 48 ± 3.51 μM. The mechanism involved nitric oxide pathways, as co-administration with inhibitors like L-NAME reversed this effect .

3. Neuropharmacological Actions

Research also explored the neuropharmacological effects of TFD:

- Anxiolytic and Antidepressant Effects : In behavioral tests, TFD demonstrated anxiolytic actions at a dose of 20 mg/kg and antidepressant effects at 50 mg/kg, reducing immobility time in the tail suspension test by 44%. The anxiolytic effects were partially reversed by flumazenil, indicating involvement of GABA receptors .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

| Activity Type | Methodology | Effective Dose/Concentration | Findings |

|---|---|---|---|

| Anti-inflammatory | In vitro macrophage assay | IC = 5.66 µM (TNF-α) | Significant inhibition of pro-inflammatory cytokines |

| In vivo carrageenan model | 200 mg/kg | Comparable to indomethacin | |

| Antinociceptive | Formalin test | ED = 48.2 mg/kg (phase 1) | Effective pain relief similar to naproxen |

| Acetic acid writhing test | ED = 32.3 mg/kg | Comparable potency to naproxen | |

| Antidiarrheal | Castor oil test | ED = 10.62 mg/kg | Reduced intestinal fluid accumulation |

| Vasorelaxant | Smooth muscle relaxation assay | EC = 48 ± 3.51 μM | Mediated by nitric oxide pathways |

| Anxiolytic | Cylinder exploratory test | ED = 20 mg/kg | Partial involvement of GABA receptors |

| Antidepressant | Tail suspension test | ED = 50 mg/kg | Reduced immobility time |

Q & A

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Methodological Answer : Implement OECD Guideline 452 for 24-month carcinogenicity studies, with histopathological endpoints and toxicokinetic monitoring. Use Kaplan-Meier survival analysis and Cox proportional hazards models for risk assessment. Ensure compliance with GLP (Good Laboratory Practice) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.